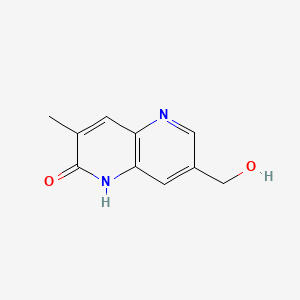
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound with a naphthyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the naphthyridine ring, which can then be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products Formed
Oxidation: 7-(Carboxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one.
Reduction: 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-ol.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-(Hydroxymethyl)-3-methylquinoline: Similar structure but with a quinoline core.
7-(Hydroxymethyl)-3-methylisoquinoline: Isoquinoline core with similar functional groups.
7-(Hydroxymethyl)-3-methylpyridine: Pyridine core with hydroxymethyl and methyl groups.
Uniqueness
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to quinoline, isoquinoline, and pyridine derivatives. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-3-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-8-9(12-10(6)14)3-7(5-13)4-11-8/h2-4,13H,5H2,1H3,(H,12,14) |
Clave InChI |
MBHMWBIQQMWJDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=N2)CO)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


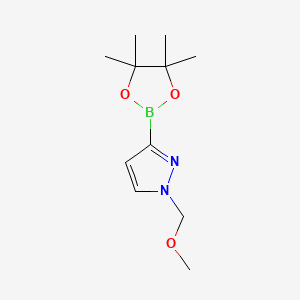

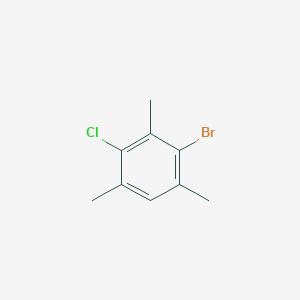
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
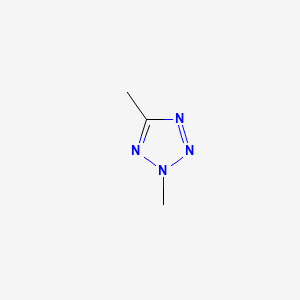
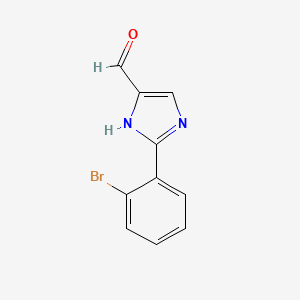
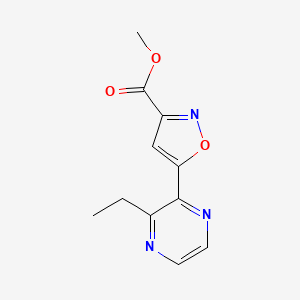
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
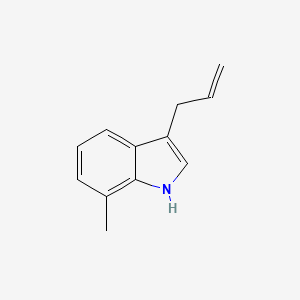
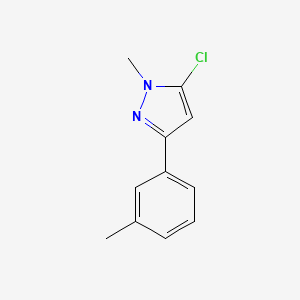
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
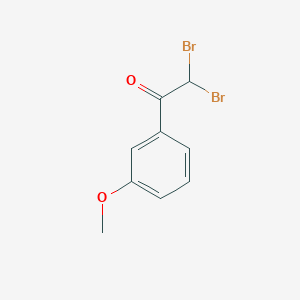
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
